2,6-Bis(4-fluorophenyl)-4-hydroxy-4-phenyl-3-(phenylcarbonyl)cyclohexane-1,1-dicarbonitrile
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Overview
Description
3-benzoyl-2,6-bis(4-fluorophenyl)-4-hydroxy-4-phenylcyclohexane-1,1-dicarbonitrile is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple aromatic rings, hydroxyl groups, and nitrile functionalities, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 3-benzoyl-2,6-bis(4-fluorophenyl)-4-hydroxy-4-phenylcyclohexane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the three-component condensation of dibenzoylmethane with 4-fluorobenzaldehyde and cyanoacetamide in the presence of a base such as piperidine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
3-benzoyl-2,6-bis(4-fluorophenyl)-4-hydroxy-4-phenylcyclohexane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Hydrolysis: The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-benzoyl-2,6-bis(4-fluorophenyl)-4-hydroxy-4-phenylcyclohexane-1,1-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-benzoyl-2,6-bis(4-fluorophenyl)-4-hydroxy-4-phenylcyclohexane-1,1-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes, receptors, or proteins. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and function. Specific pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 3-benzoyl-2,6-bis(4-fluorophenyl)-4-hydroxy-4-phenylcyclohexane-1,1-dicarbonitrile include:
- Ethyl 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate
- 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate
These compounds share similar structural features but differ in the substituents on the aromatic rings and the presence of different functional groups. The uniqueness of 3-benzoyl-2,6-bis(4-fluorophenyl)-4-hydroxy-4-phenylcyclohexane-1,1-dicarbonitrile lies in its specific combination of fluorine atoms and nitrile groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C33H24F2N2O2 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
3-benzoyl-2,6-bis(4-fluorophenyl)-4-hydroxy-4-phenylcyclohexane-1,1-dicarbonitrile |
InChI |
InChI=1S/C33H24F2N2O2/c34-26-15-11-22(12-16-26)28-19-33(39,25-9-5-2-6-10-25)30(31(38)24-7-3-1-4-8-24)29(32(28,20-36)21-37)23-13-17-27(35)18-14-23/h1-18,28-30,39H,19H2 |
InChI Key |
XLMJMYIGVIBKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)F)(C#N)C#N)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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